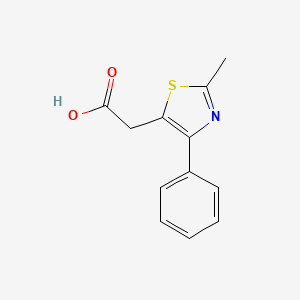

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid

Description

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 2, a phenyl group at position 4, and an acetic acid moiety at position 4. The thiazole ring—a five-membered structure containing sulfur and nitrogen—imparts unique electronic and steric properties, making this compound a valuable intermediate in pharmaceutical and materials chemistry. Its acetic acid group enhances water solubility and provides a reactive site for further functionalization, such as esterification or amidation.

Properties

IUPAC Name |

2-(2-methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-12(9-5-3-2-4-6-9)10(16-8)7-11(14)15/h2-6H,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTHNSIRLQYLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CC(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187838 | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-66-7 | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazoleacetic acid, 2-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the starting materials might include 2-bromoacetophenone and thiourea, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetic acid moiety.

Reduction: Reduction reactions may target the carbonyl group of the acetic acid moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Mercapto (-SH) groups (e.g., in 2-mercapto-4-methyl-thiazol-5-yl-acetic acid) enhance metal-binding capacity, making such derivatives useful in chelation therapies or catalysis . Trifluoromethyl (CF3) groups (e.g., in GW501516 derivatives) introduce electron-withdrawing effects, improving metabolic stability and binding affinity to PPAR receptors .

Functional Group Impact on Applications: Acetic acid moieties enable conjugation with other molecules (e.g., esters, amides), broadening utility in prodrug design or polymer chemistry. Amino groups (e.g., in ’s compound) facilitate hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .

Polymorphism and Physical Properties :

Pharmaceutical Intermediates

- 2-Mercapto-4-methyl-thiazol-5-yl-acetic acid is synthesized via bromination and cyclization of 4-oxo-pentanoic acid, achieving >50% yield. Its mercapto group is pivotal in forming disulfide bonds during antibiotic synthesis .

- GW501516 analogs (e.g., ) demonstrate potent PPARδ agonism, with trifluoromethyl groups enhancing receptor binding. These compounds are investigated for metabolic syndrome and dyslipidemia .

Uranium Adsorption (Indirect Relevance)

While unrelated to thiazole-acetic acids, acetic acid-modified biochar (ASBB) from sludge demonstrates dual pore-enlarging and -COOH functionalization effects, achieving 97.8% uranium removal.

Biological Activity

(2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by its thiazole ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. It serves as a building block in organic synthesis and has applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported that compounds with similar thiazole structures showed effective inhibition against various bacterial strains, suggesting that this compound may possess comparable efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been investigated for its ability to inhibit cell proliferation in cancer cell lines. For instance, compounds derived from thiazole structures have shown IC50 values ranging from 1.82 to 5.55 µM against different cancer types, indicating strong cytotoxic effects .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzymatic Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways.

- DNA/RNA Interaction : There is potential for intercalation with nucleic acids, affecting gene expression and cellular function.

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole ring significantly affect the biological activity of the compounds. For example:

- Substituents on the Phenyl Ring : Variations in the substituents can enhance or diminish the anticancer activity.

- Positioning of Functional Groups : The position of methyl or phenyl groups on the thiazole ring plays a crucial role in determining the potency against specific targets .

Case Studies

- Anticancer Activity in Cell Lines : A study evaluated the effects of thiazole derivatives on HepG2 cancer cells, demonstrating that treatment led to increased apoptosis rates and cell cycle arrest at various phases (G0/G1 and S phases). The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent .

- PPAR Agonist Properties : Another investigation highlighted that related compounds exhibited agonist effects on PPARα and PPARδ receptors, suggesting a role in metabolic regulation alongside anticancer properties .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions.

-

Mechanistic Insight : The acetic acid moiety reacts via activation of the carboxyl group (e.g., via EDC), enabling nucleophilic attack by amines or alcohols. Steric hindrance from the thiazole’s 2-methyl and 4-phenyl groups minimally affects reactivity .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in substitution reactions at the 4-position.

-

Regioselectivity : Electrophiles preferentially attack the para position of the C4-phenyl group due to steric shielding by the thiazole’s methyl group .

Oxidation and Reduction

The acetic acid chain and thiazole ring undergo redox transformations.

Oxidation

Reduction

| Reagent | Target Site | Product | Notes |

|---|---|---|---|

| LiAlH<sub>4</sub> | Carboxylic acid group | 2-(2-Methyl-4-phenylthiazol-5-yl)ethanol | Requires anhydrous conditions . |

Nucleophilic Substitution at the Thiazole Core

The sulfur atom and C2-methyl group influence reactivity.

Cyclocondensation Reactions

The acetic acid side chain facilitates heterocycle formation.

Comparative Reactivity of Derivatives

Substituents dramatically alter reaction outcomes:

Key Research Findings

-

Synthetic Optimization : Ethanol outperforms acetonitrile or methanol in nucleophilic substitutions due to better solubility of intermediates .

-

Biological Correlations : Ester derivatives (e.g., 11 in ) show enhanced antimalarial activity (IC<sub>50</sub> = 0.8 μM) compared to the parent acid.

-

Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2-Methyl-4-phenyl-thiazol-5-yl)-acetic acid, and what are their respective yields and limitations?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, microwave-assisted methods (70–100°C, 30–60 min) have been used for analogous thiazole acetic acids, achieving yields of 40–65% depending on substituent steric effects. Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization (ethanol/water mixtures). Limitations include competing side reactions with bulkier aryl groups, requiring careful stoichiometric control .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : HPLC-DAD (C18 column, acetonitrile/0.1% H3PO4 mobile phase) with UV detection at 254 nm resolves >98% purity for related compounds .

- Structure :

- 1H/13C NMR : Key signals include thiazole C-H (δ 7.2–8.1 ppm) and acetic acid protons (δ 3.6–3.8 ppm) .

- FTIR : Carboxylic acid O-H stretch (2500–3300 cm⁻¹) and thiazole C=N (1640–1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode typically shows [M-H]⁻ peaks with <2 ppm error .

Q. What are the documented stability profiles and recommended storage conditions for this compound?

- Methodological Answer : Stability studies on analogous thiazole acetic acids reveal:

- Thermal Stability : Decomposition initiates at ~150°C (TGA data), forming phenylthiazole derivatives .

- Hydrolytic Stability : Susceptible to esterification in alcoholic solvents; store at -20°C under argon in amber glass vials. Avoid aqueous buffers with pH > 7.0 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : B3LYP/6-31G(d) accurately calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Becke’s exact exchange (20% mixing) improves thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) .

- Applications :

- Reactivity : Fukui indices identify nucleophilic sites at the thiazole nitrogen (f⁻ ≈ 0.12) and electrophilic regions on the phenyl ring .

- Solvent Effects : PCM models (water, ε=78.4) predict a 5–10% increase in dipole moment versus gas phase .

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities ≥2% (e.g., unreacted thiourea) can skew antimicrobial assays. Use orthogonal purification (size-exclusion chromatography followed by recrystallization) .

- Assay Conditions : Standardize cell lines (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v). Counterion effects (e.g., potassium vs. sodium salts) alter solubility; conduct parallel assays with matched counterions .

Q. What computational approaches model the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- QM/MM Hybrid Models : Partition the ligand (QM: B3LYP/6-31G*) and protein (MM: CHARMM36). For example, docking into E. coli dihydrofolate reductase predicts binding via π-π stacking (phenyl-thiazole with Phe31) and hydrogen bonding (acetic acid with Asp27). MD simulations (50 ns, NPT ensemble) validate stability .

- Free Energy Perturbation : Calculate ΔΔG for derivative modifications (e.g., methyl→CF3 substitution) to prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.